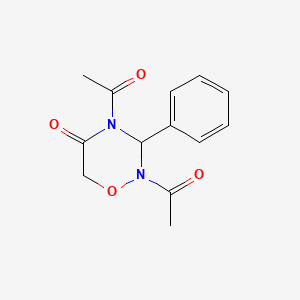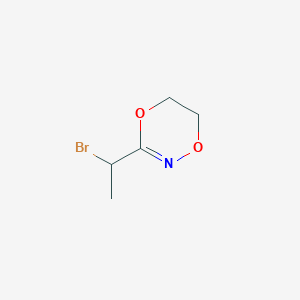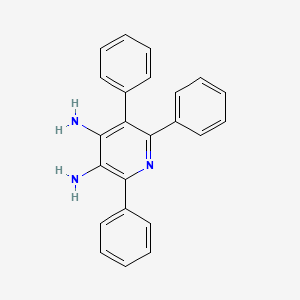
2,5,6-Triphenylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Triphenylpyridine-3,4-diamine is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of three phenyl groups attached to the pyridine ring, along with two amino groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenylpyridine-3,4-diamine typically involves the cyclization of ketoximes with phenylacetic acids. One method employs a strontium-doped lanthanum cobaltite perovskite catalyst, which facilitates the oxidative functionalization of the sp3 C–H bond in phenylacetic acid . The reaction conditions include the use of a gelation and calcination approach to prepare the catalyst, followed by the cyclization reaction under oxidative conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous catalysts, such as Sr-doped LaCoO3, suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Triphenylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2,5,6-Triphenylpyridine-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: Its unique properties may be exploited in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5,6-Triphenylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,4,6-Triphenylpyridine: Another pyridine derivative with three phenyl groups, but differing in the position of the amino groups.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: A pyrimidine derivative with similar amino group placement but different ring structure.
Uniqueness: 2,5,6-Triphenylpyridine-3,4-diamine is unique due to its specific arrangement of phenyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields of research.
Properties
CAS No. |
85731-25-5 |
|---|---|
Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,5,6-triphenylpyridine-3,4-diamine |
InChI |
InChI=1S/C23H19N3/c24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25)18-14-8-3-9-15-18/h1-15H,25H2,(H2,24,26) |
InChI Key |
BRINUJNKPPCBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


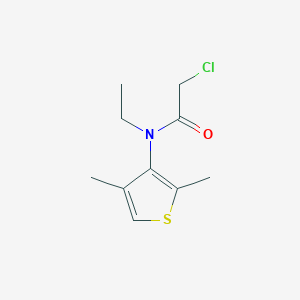
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

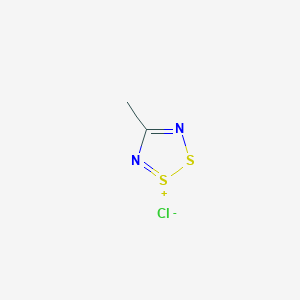
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)

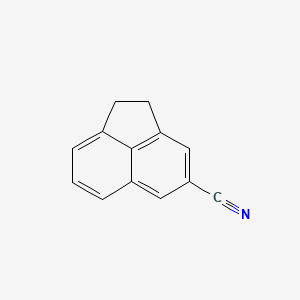
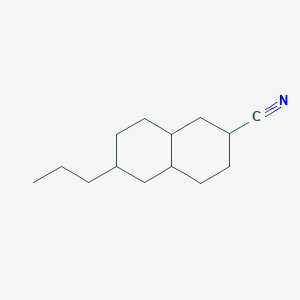
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)

